Cas no 2245-29-6 (2-(2,2-dimethylpropyl)oxirane)

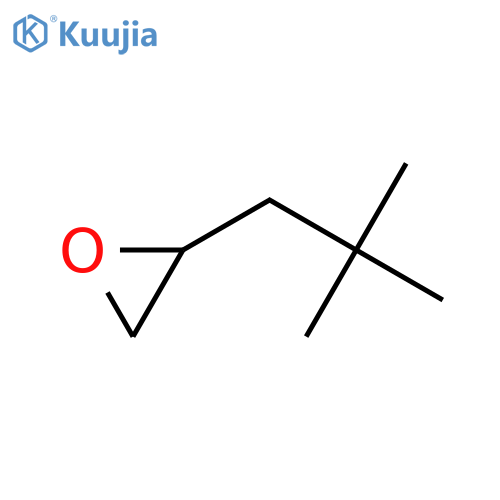

2-(2,2-dimethylpropyl)oxirane structure

商品名:2-(2,2-dimethylpropyl)oxirane

2-(2,2-dimethylpropyl)oxirane 化学的及び物理的性質

名前と識別子

-

- Oxirane, (2,2-dimethylpropyl)-

- 2-(2,2-dimethylpropyl)oxirane

- (2,2-Dimethylpropyl)oxirane

- 1,2-Epoxy-4,4-dimethylpentane

- Neopentyloxirane

-

- インチ: 1S/C7H14O/c1-7(2,3)4-6-5-8-6/h6H,4-5H2,1-3H3

- InChIKey: JFNMDOCPBNQNQR-UHFFFAOYSA-N

- ほほえんだ: O1CC1CC(C)(C)C

計算された属性

- せいみつぶんしりょう: 114.10452

じっけんとくせい

- PSA: 12.53

2-(2,2-dimethylpropyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1251074-1.0g |

2-(2,2-dimethylpropyl)oxirane |

2245-29-6 | 1g |

$743.0 | 2023-06-08 | ||

| Enamine | EN300-1251074-10000mg |

2-(2,2-dimethylpropyl)oxirane |

2245-29-6 | 10000mg |

$3007.0 | 2023-10-02 | ||

| Enamine | EN300-1251074-50mg |

2-(2,2-dimethylpropyl)oxirane |

2245-29-6 | 50mg |

$587.0 | 2023-10-02 | ||

| Enamine | EN300-1251074-100mg |

2-(2,2-dimethylpropyl)oxirane |

2245-29-6 | 100mg |

$615.0 | 2023-10-02 | ||

| Enamine | EN300-1251074-0.05g |

2-(2,2-dimethylpropyl)oxirane |

2245-29-6 | 0.05g |

$624.0 | 2023-06-08 | ||

| Enamine | EN300-1251074-0.5g |

2-(2,2-dimethylpropyl)oxirane |

2245-29-6 | 0.5g |

$713.0 | 2023-06-08 | ||

| Enamine | EN300-1251074-2.5g |

2-(2,2-dimethylpropyl)oxirane |

2245-29-6 | 2.5g |

$1454.0 | 2023-06-08 | ||

| Enamine | EN300-1251074-5.0g |

2-(2,2-dimethylpropyl)oxirane |

2245-29-6 | 5g |

$2152.0 | 2023-06-08 | ||

| Enamine | EN300-1251074-1000mg |

2-(2,2-dimethylpropyl)oxirane |

2245-29-6 | 1000mg |

$699.0 | 2023-10-02 | ||

| Enamine | EN300-1251074-250mg |

2-(2,2-dimethylpropyl)oxirane |

2245-29-6 | 250mg |

$642.0 | 2023-10-02 |

2-(2,2-dimethylpropyl)oxirane 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

2245-29-6 (2-(2,2-dimethylpropyl)oxirane) 関連製品

- 23850-78-4(2-(2-methylpropyl)oxirane)

- 53229-41-7(2-(3-methylbutyl)oxirane)

- 28173-62-8(2-(1-Adamantyl)oxirane)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量